molecular formula C11H17NO3 B15323550 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine

1-(2,4,6-Trimethoxyphenyl)ethan-1-amine

Cat. No.: B15323550
M. Wt: 211.26 g/mol
InChI Key: KJYGENJQDJPUEK-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethoxyphenyl)ethan-1-amine: is an organic compound with the molecular formula C11H17NO3 It is a derivative of phenethylamine, characterized by the presence of three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethoxybenzaldehyde with nitromethane to form 2,4,6-trimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(2,4,6-trimethoxyphenyl)ethanone, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-(2,4,6-Trimethoxyphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4,6-trimethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets. The methoxy groups enhance its ability to interact with biological receptors, potentially affecting neurotransmitter systems. The compound may also inhibit certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine is unique due to the specific arrangement of methoxy groups, which influences its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable tool in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

1-(2,4,6-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO3/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7H,12H2,1-4H3

InChI Key

KJYGENJQDJPUEK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1OC)OC)OC)N

Origin of Product

United States

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